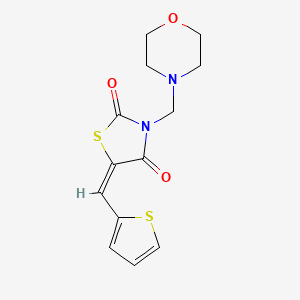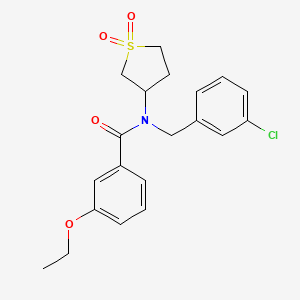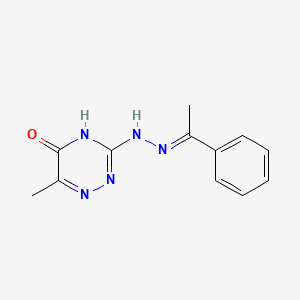
(5E)-3-(morpholin-4-ylmethyl)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-3-[(MORPHOLIN-4-YL)METHYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazolidine-2,4-dione core, which is known for its biological activity, and is modified with morpholine and thiophene groups, enhancing its chemical versatility and potential for various reactions.
Méthodes De Préparation
The synthesis of (5E)-3-[(MORPHOLIN-4-YL)METHYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE typically involves multi-step organic synthesisIndustrial production methods may involve optimizing these steps for higher yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The morpholine and thiophene groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Applications De Recherche Scientifique
(5E)-3-[(MORPHOLIN-4-YL)METHYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: Used in the development of new materials and as a catalyst in various chemical processes .
Mécanisme D'action
The mechanism of action of (5E)-3-[(MORPHOLIN-4-YL)METHYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. The thiazolidine-2,4-dione core is known to interact with enzymes and proteins, potentially inhibiting their activity. The morpholine and thiophene groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar compounds include other thiazolidine-2,4-dione derivatives, such as:
Rosiglitazone: Used in the treatment of diabetes, it shares the thiazolidine-2,4-dione core but differs in its side chains.
Pioglitazone: Another antidiabetic drug with a similar core structure.
Propriétés
Formule moléculaire |
C13H14N2O3S2 |
|---|---|
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
(5E)-3-(morpholin-4-ylmethyl)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C13H14N2O3S2/c16-12-11(8-10-2-1-7-19-10)20-13(17)15(12)9-14-3-5-18-6-4-14/h1-2,7-8H,3-6,9H2/b11-8+ |
Clé InChI |
LKRZEDGYKVBQHS-DHZHZOJOSA-N |
SMILES isomérique |
C1COCCN1CN2C(=O)/C(=C\C3=CC=CS3)/SC2=O |
SMILES canonique |
C1COCCN1CN2C(=O)C(=CC3=CC=CS3)SC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-2-(3,4-dimethoxyphenyl)-5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11596800.png)
![2-[(4-methoxyphenoxy)methyl]-1-(3-methylbenzyl)-1H-benzimidazole](/img/structure/B11596807.png)
![2-{2-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11596820.png)
![(5Z)-5-(2-propoxybenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11596821.png)
![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 4-bromobenzoate](/img/structure/B11596826.png)
![4-{(2Z)-2-[3-chloro-2-(4-methylphenyl)-5-phenyl-1-benzoxepin-4(5H)-ylidene]ethyl}morpholine](/img/structure/B11596831.png)

![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 4-methoxybenzoate](/img/structure/B11596847.png)
![9-(4-butylphenyl)-2,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B11596853.png)
![(2Z)-2-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11596855.png)
![4-chloro-N-(6-methyl-3-{[4-(pyrrolidin-1-yl)phenyl]amino}quinoxalin-2-yl)benzenesulfonamide](/img/structure/B11596856.png)
![(3Z)-1-allyl-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11596859.png)

![isobutyl 5-(3-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11596879.png)
